molecular formula C24H30N2O7 B602270 2-羟基去甲丙咪嗪葡糖苷酸 CAS No. 25521-31-7

2-羟基去甲丙咪嗪葡糖苷酸

货号 B602270
CAS 编号: 25521-31-7
分子量: 456.54
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxydesmethylimipramine Glucuronide, also known as 2-Hydroxy desipramine β-D-glucuronide, is a metabolite of Desipramine . It has a molecular weight of 458.50 and a molecular formula of C24H30N2O7 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxydesmethylimipramine Glucuronide contains a total of 66 bonds, including 36 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving glucuronides are complex and can involve various functional groups. For example, acyl-, O-, and N-glucuronides of a molecule can result in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .


Physical And Chemical Properties Analysis

2-Hydroxydesmethylimipramine Glucuronide appears as a white solid. It is soluble in methanol and water . Its melting point ranges from 202.0 to 205.5°C .

科学研究应用

  1. 对大鼠肝微粒体中去甲丙咪嗪的羟基化和随后的葡糖苷酸结合进行了研究,表明这些过程对该化合物的代谢非常重要 (von Bahr & Bertilsson, 1971).

  2. 丙咪嗪的代谢包括形成 10-羟基去甲丙咪嗪和 2-羟基化等代谢物,表明存在一条与 2-羟基化不同的独立代谢途径,具有形成潜在葡糖苷酸的可能 (Crammer & Scott, 2004).

  3. 研究了去甲丙咪嗪的 2-羟基化及其对去布利索喹羟基化表型的依赖性,结果表明慢速羟基化者和快速羟基化者之间的代谢存在显著差异 (Spina, Steiner, Ericsson, & Sjöqvist, 1987).

  4. 观察到健康受试者和人肝微粒体中去甲丙咪嗪和去布利索喹的羟基化表型一致性,表明存在相似的酶促控制 (Spina et al., 1984).

  5. 研究了抑郁症患者中丙咪嗪及其代谢物(包括葡糖苷酸结合物)的药代动力学,强调了葡糖苷酸结合物在血清中积累的重要性 (Sutfin, Perini, Molnár, & Jusko, 1988).

  6. 一篇关于葡萄糖醛酸化及其对葡萄糖苷酸分布的影响的综述讨论了葡萄糖醛酸化(包括 2-羟基去甲丙咪嗪葡萄糖苷酸)在药物代谢中的关键作用 (Yang et al., 2017).

作用机制

Target of Action

2-Hydroxydesmethylimipramine Glucuronide is a metabolite of Desipramine . Desipramine is a tricyclic antidepressant (TCA) that primarily targets the reuptake of serotonin and norepinephrine . Secondary amine TCAs, such as desipramine, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs .

Mode of Action

Desipramine exerts a positive effect on mood in depressed individuals . It inhibits the reuptake of serotonin and norepinephrine, leading to an overall increase in serotonergic neurotransmission . This inhibition is thought to be retained to some extent by its active metabolite, 2-Hydroxydesmethylimipramine Glucuronide .

Biochemical Pathways

Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-Hydroxydesmethylimipramine Glucuronide . This metabolite is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity .

Pharmacokinetics

Desipramine undergoes pre-systemic elimination partly through the formation of 2-Hydroxydesmethylimipramine Glucuronide . The substantial production of this metabolite, as reflected by the area under its concentration-time curve, indicates that accumulation will occur following multiple dosing .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by Desipramine leads to an overall increase in serotonergic neurotransmission . This results in a positive effect on mood in depressed individuals . The active metabolite, 2-Hydroxydesmethylimipramine Glucuronide, is thought to retain some of this amine reuptake inhibition .

Action Environment

The glucuronidation process, which forms 2-Hydroxydesmethylimipramine Glucuronide, is a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA, which is involved in this process, is widely distributed in the body, especially the liver .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHAOJJEVSPMBA-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948425
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25521-31-7
Record name 2-Hydroxydesipramine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy desipramine glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?

A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of 2-hydroxydesmethylimipramine glucuronide. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like 2-hydroxydesmethylimipramine glucuronide.

Q2: What is the significance of the increased 2-hydroxydesmethylimipramine glucuronide levels in the urine of rats with experimental hepatitis?

A2: The increase in urinary 2-hydroxydesmethylimipramine glucuronide, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。